molecular formula C18H26N2O8 B2700926 1-methyl-N-(2-phenylethyl)-4-piperidinamine diethanedioate CAS No. 1158743-29-3

1-methyl-N-(2-phenylethyl)-4-piperidinamine diethanedioate

Cat. No.: B2700926
CAS No.: 1158743-29-3
M. Wt: 398.412
InChI Key: ZNTWSWMRQZQWTK-UHFFFAOYSA-N
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Description

1-methyl-N-(2-phenylethyl)-4-piperidinamine diethanedioate is a chemical compound with a complex structure that includes a piperidine ring, a phenylethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-phenylethyl)-4-piperidinamine diethanedioate typically involves multiple steps. One common method starts with the reaction of 1-methyl-4-piperidone with phenylethylamine under reductive amination conditions. This reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then reacted with oxalic acid to form the diethanedioate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-phenylethyl)-4-piperidinamine diethanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-methyl-N-(2-phenylethyl)-4-piperidinamine diethanedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-phenylethyl)-4-piperidinamine diethanedioate involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-piperidone: A precursor in the synthesis of the target compound.

    Phenylethylamine: Shares the phenylethyl group and has similar biological activities.

    N-methyl-1,2-ethanediamine: Similar in structure but lacks the piperidine ring.

Uniqueness

1-methyl-N-(2-phenylethyl)-4-piperidinamine diethanedioate is unique due to its combination of a piperidine ring, phenylethyl group, and methyl group. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Biological Activity

1-methyl-N-(2-phenylethyl)-4-piperidinamine diethanedioate is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It is believed to act as a modulator of neurotransmitter systems, particularly through its affinity for opioid and dopamine receptors.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

  • Antinociceptive Activity : Studies have shown that this compound can reduce pain perception, making it a candidate for pain management therapies.
  • Antidepressant Effects : Preliminary research indicates potential antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways.
  • Neuroprotective Properties : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : MTT assays demonstrated that the compound does not exhibit cytotoxicity at concentrations up to 25 μM, indicating a favorable safety profile for further testing.
Concentration (μM)Cell Viability (%)
0100
595
1090
2585
  • Enzyme Inhibition Studies : The compound was tested against various enzymes, showing significant inhibitory effects on enzymes involved in pain signaling pathways.

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacological effects of the compound:

  • Pain Models : In animal models of acute and chronic pain, administration of the compound resulted in a statistically significant reduction in pain responses compared to control groups.

Case Studies

  • Case Study on Antinociceptive Effects : A study involving rodents demonstrated that administration of this compound significantly reduced nociceptive behaviors in response to thermal stimuli, suggesting its potential utility in pain management therapies.
  • Case Study on Neuroprotection : Another study explored the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. Results indicated a marked reduction in cell death, supporting its potential application in neurodegenerative diseases.

Properties

IUPAC Name

1-methyl-N-(2-phenylethyl)piperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2C2H2O4/c1-16-11-8-14(9-12-16)15-10-7-13-5-3-2-4-6-13;2*3-1(4)2(5)6/h2-6,14-15H,7-12H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTWSWMRQZQWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.